1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: 4-ethylpiperazine
Reaction: Nucleophilic substitution with the phenoxypropanol intermediate
Conditions: Solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Attachment of the Thiophene Ring:
Starting Material: 5-methylthiophene-2-carbaldehyde
Reaction: Reductive amination with the piperazine intermediate
Conditions: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Phenoxypropanol Backbone:
Starting Material: 3-bromopropanol
Reaction: Nucleophilic substitution with phenol derivatives
Conditions: Basic conditions, typically using sodium hydroxide or potassium carbonate
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: The nitro group, if present, can be reduced to an amine.
Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride
Conditions: Room temperature to moderate heat
-
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions depending on the substituent
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Neurotransmitter Receptors: Potential interaction with serotonin or dopamine receptors.
Enzymes: Possible inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol can be compared with other phenoxypropanolamines and piperazine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the 4-ethylpiperazine ring and the 5-methylthiophene ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c1-3-24-9-11-25(12-10-24)16-20(26)17-27-21-6-4-5-19(13-21)14-23-15-22-8-7-18(2)28-22/h4-8,13,20,23,26H,3,9-12,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPAJAQAMJEPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCC3=CC=C(S3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.